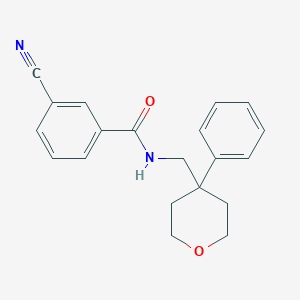

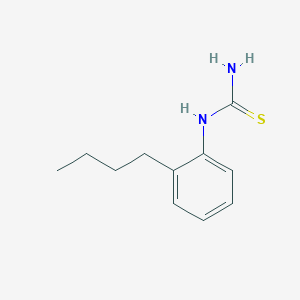

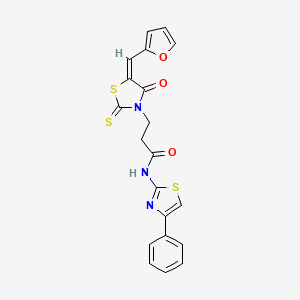

3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” is a chemical compound. It is a derivative of 2-amino-4H-pyran-3-carbonitrile , which is a structural core motif that has received increasing attention due to its interesting potential pharmacological properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Wissenschaftliche Forschungsanwendungen

Chemical Sensing and Organic Synthesis

A series of benzamide derivatives, similar in structure to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, have been synthesized and studied for their unique properties. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were investigated for their colorimetric sensing capabilities, particularly for fluoride anions, leveraging their solid-state properties and hydrogen bonding interactions (Younes et al., 2020). This research suggests potential applications in environmental monitoring and analytical chemistry.

Medicinal Chemistry and Neuropharmacology

Benzamide derivatives, including those structurally related to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, have been explored for their biological activities. For example, certain compounds have been identified as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), showing potential for the treatment of neurological disorders (Kinney et al., 2005). This highlights the potential of such compounds in drug discovery and neuropharmacology.

Anticancer Research

Compounds with structural features similar to 3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide have been synthesized and tested for their anticancer activities. For instance, certain benzamide-based compounds have shown significant in vitro anticancer activity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Waghmare et al., 2013).

Material Science and Polymer Chemistry

Benzamide derivatives and related compounds have also found applications in material science, particularly in the synthesis of novel polymers. For example, aromatic polyamides and polyimides containing benzamide units have been developed for their high thermal stability and solubility in organic solvents, offering potential applications in high-performance materials (Kim et al., 2016).

Zukünftige Richtungen

The future directions for research on “3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential pharmacological properties . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, these compounds could be of interest in drug discovery .

Wirkmechanismus

Target of action

Cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical pathways

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . .

Eigenschaften

IUPAC Name |

3-cyano-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c21-14-16-5-4-6-17(13-16)19(23)22-15-20(9-11-24-12-10-20)18-7-2-1-3-8-18/h1-8,13H,9-12,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPZPNEXPCOGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)

![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)